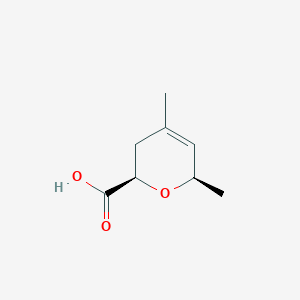

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,(2R,6R)-rel-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is a chiral compound with a unique structure that includes a pyran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques are crucial to ensure the purity and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyran derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential use in drug development due to its structural similarities with biologically active molecules.

Case Studies:

- Antimicrobial Activity : Research has demonstrated that derivatives of pyran compounds exhibit antimicrobial properties. A study showed that modifications of the pyran ring can enhance activity against various bacterial strains, indicating potential for developing new antibiotics .

- Anti-inflammatory Effects : Certain pyran derivatives have shown promise in reducing inflammation in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Synthesis of Novel Pharmaceuticals : The compound serves as a key intermediate in synthesizing more complex molecules that have therapeutic effects on diseases like cancer and diabetes .

Agricultural Applications

The compound's derivatives are being explored for use in agrochemicals.

Case Studies:

- Pesticide Development : Pyran-based compounds have been synthesized and tested for their efficacy as pesticides. Their ability to disrupt the life cycle of pests makes them suitable candidates for environmentally friendly pest control solutions .

- Plant Growth Regulators : Some studies indicate that certain pyran derivatives can act as growth regulators, promoting plant growth and improving yield under stress conditions .

Material Science Applications

In material science, the compound is being evaluated for its utility in developing new materials with specific properties.

Case Studies:

- Polymer Synthesis : The compound can be polymerized to create materials with desirable mechanical properties. Research is ongoing to optimize these polymers for use in coatings and adhesives .

- Nanomaterials : Pyran-based compounds are being investigated for their role in synthesizing nanomaterials that exhibit unique electrical and optical properties, which could be useful in electronics and photonics applications .

Mécanisme D'action

The mechanism of action of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,6R)-2,6-dimethyl-4-oxo-piperidine-1-carboxylic acid

- rel-[(2R,6R)-2,6-dimethyl-6-hydroxy-7-octenyl]β-D-glucopyranoside**

Uniqueness

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2H-Pyran-2-carboxylic acid, 3,6-dihydro-4,6-dimethyl-, (2R,6R)-rel-(9CI) is a compound with notable biological activities that have garnered attention in various fields of research. This article delves into its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- CAS Number : 159849-59-9

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 277.2 ± 40.0 °C at 760 mmHg

- Flash Point : 112.0 ± 20.8 °C

| Property | Value |

|---|---|

| CAS Number | 159849-59-9 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 277.2 ± 40.0 °C |

| Flash Point | 112.0 ± 20.8 °C |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives of pyran carboxylic acids possess antimicrobial properties against various pathogens. For instance, a study demonstrated that compounds similar to 2H-Pyran-2-carboxylic acid effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation in vitro . This suggests its potential utility in treating inflammatory diseases.

Antioxidant Activity

Antioxidant assays have revealed that the compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative disorders.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyran derivatives and found that (2R,6R)-rel-(9CI) exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Anti-inflammatory Mechanism : In a laboratory setting, researchers tested the anti-inflammatory effects of (2R,6R)-rel-(9CI) on human monocytes. The results indicated a significant reduction in TNF-alpha production upon treatment with the compound .

- Neuroprotective Effects : An investigation into the neuroprotective properties of pyran derivatives found that (2R,6R)-rel-(9CI) significantly reduced neuronal apoptosis induced by oxidative stress in cultured neurons .

Propriétés

IUPAC Name |

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-3-6(2)11-7(4-5)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKWDXXWJOYAQD-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CC(O1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C(C[C@@H](O1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.